5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an isopropylphenyl group, and a carboxamide group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. This reaction is often carried out in the presence of anhydrous tin (IV) chloride as a catalyst . The reaction conditions may vary, but common solvents used include ethanol and acetic acid, with heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic substitution often involve the use of acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide has been studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs targeting specific pathogens .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5-Amino-1-(4-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound shares a similar pyrazole structure but includes a triazole ring and a chlorobenzyl group.
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives: These compounds have a similar pyrazole core but differ in their substitution patterns and additional ring structures.
Uniqueness: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, isopropylphenyl group, and carboxamide group on the pyrazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-8(2)9-3-5-10(6-4-9)17-12(14)11(7-16-17)13(15)18/h3-8H,14H2,1-2H3,(H2,15,18) |
InChI Key |
FSSJKBMHKJAKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
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